1,11-Hexadecadiyne
Overview
Description
1,11-Hexadecadiyne is an organic compound with the molecular formula C₁₆H₂₆ It is a member of the alkyne family, characterized by the presence of two triple bonds located at the first and eleventh positions of a sixteen-carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
1,11-Hexadecadiyne can be synthesized through several methods, including:
Alkyne Coupling Reactions: One common method involves the coupling of terminal alkynes using palladium or copper catalysts under specific conditions. For example, the reaction between 1-bromo-1-decyne and 1-decyne in the presence of a palladium catalyst can yield this compound.
Dehydrohalogenation: Another method involves the dehydrohalogenation of dihaloalkanes. For instance, the reaction of 1,11-dibromohexadecane with a strong base like potassium tert-butoxide can produce this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkyne coupling reactions using efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
1,11-Hexadecadiyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or ozone to form diketones or carboxylic acids.
Reduction: Hydrogenation of this compound using catalysts like palladium on carbon can yield hexadecane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triple bonds react with nucleophiles to form substituted alkynes.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or ozone in an organic solvent.
Reduction: Hydrogen gas in the presence of palladium on carbon or other suitable hydrogenation catalysts.
Substitution: Nucleophiles such as organolithium or Grignard reagents under anhydrous conditions.
Major Products Formed
Oxidation: Diketones or carboxylic acids.
Reduction: Hexadecane.
Substitution: Substituted alkynes with various functional groups.
Scientific Research Applications
1,11-Hexadecadiyne has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of complex molecules.
Biology: Investigated for its potential antibacterial and antiviral properties. It has shown activity against Staphylococcus aureus and other pathogens.
Medicine: Explored for its antidiabetic properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,11-Hexadecadiyne involves its interaction with biological targets and pathways. For instance, its antibacterial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. The compound’s antidiabetic effects are linked to its modulation of glucose metabolism and insulin signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1,9-Decadiyne: A shorter alkyne with similar structural properties but different reactivity and applications.
1,13-Octadecadiyne: A longer alkyne with comparable chemical behavior but distinct physical properties.
1,7-Octadiyne: Another alkyne with a shorter carbon chain and different reactivity.
Uniqueness of 1,11-Hexadecadiyne
This compound is unique due to its specific carbon chain length and the position of its triple bonds, which confer distinct chemical and physical properties
Properties
IUPAC Name |
hexadeca-1,11-diyne | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h1H,4-9,11,13-16H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRDDITZXHDRNNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC#CCCCCCCCCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8072405 | |
Record name | 1,11-Hexadecadiyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8072405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71673-32-0 | |
Record name | 1,11-Hexadecadiyne | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71673-32-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,11-Hexadecadiyne | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071673320 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,11-Hexadecadiyne | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,11-Hexadecadiyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8072405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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